molecular formula C9H8INO B5796152 2-ethoxy-5-iodobenzonitrile

2-ethoxy-5-iodobenzonitrile

Cat. No.: B5796152
M. Wt: 273.07 g/mol
InChI Key: DQRZMBVPQBLMBH-UHFFFAOYSA-N
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Description

2-Ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula C9H8INO It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the second position and an iodine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-5-iodobenzonitrile can be synthesized through several methods, one of which involves the iodination of 2-ethoxybenzonitrile. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Another common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-iodobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzonitrile, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

2-Ethoxy-5-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxy-5-iodobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on the functional groups present and the nature of the substituents. For example, in a biological context, it may interact with enzymes or receptors, leading to a specific biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-iodobenzonitrile is unique due to the presence of both the ethoxy and iodine substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

IUPAC Name

2-ethoxy-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRZMBVPQBLMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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